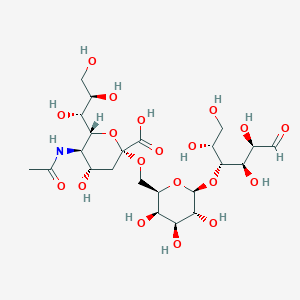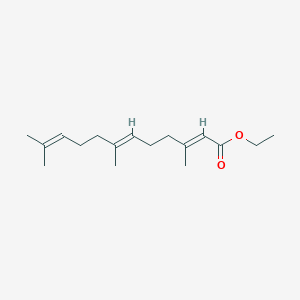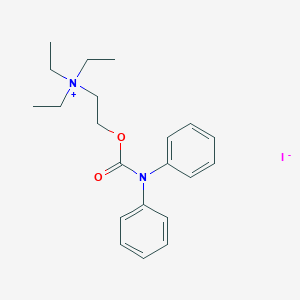
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AETD, and it is a white crystalline powder that is soluble in water and ethanol. AETD has been studied extensively in recent years due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
作用机制
The mechanism of action of AETD is not fully understood. However, it is believed that AETD exerts its effects by inhibiting the activity of various enzymes and proteins. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins. AETD has also been shown to inhibit the activity of various cancer-related proteins, including c-Myc and HIF-1alpha.
生化和生理效应
AETD has several biochemical and physiological effects. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
实验室实验的优点和局限性
AETD has several advantages for lab experiments. AETD is a relatively simple compound to synthesize, and it can be produced using standard laboratory equipment. AETD is also relatively stable and can be stored for long periods without degradation. AETD has several limitations for lab experiments. AETD is a relatively new compound, and its properties and potential applications are still being studied. AETD is also a relatively expensive compound, which may limit its use in some experiments.
未来方向
There are several future directions for research on AETD. One potential direction is the development of AETD-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of AETD's effects on the central nervous system. AETD has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that AETD may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the study of AETD's effects on the immune system. AETD has been shown to have potential anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
合成方法
The synthesis of AETD is a complex process that involves several steps. The first step involves the reaction of triethylamine with 2-chloroethanol in the presence of sodium hydroxide. This reaction produces 2-hydroxyethyltriethylammonium chloride. The second step involves the reaction of 2-hydroxyethyltriethylammonium chloride with diphenylcarbamic acid in the presence of sodium hydroxide. This reaction produces AETD. The synthesis of AETD is a relatively simple process, and it can be performed in a laboratory setting using standard laboratory equipment.
科研应用
AETD has several potential scientific research applications. One of the most promising applications of AETD is in the field of medicine. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to have potential applications in the field of biochemistry. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to have potential applications in the field of biotechnology. It has been shown to be a useful reagent for the synthesis of various organic compounds.
性质
CAS 编号 |
101710-53-6 |
|---|---|
产品名称 |
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate |
分子式 |
C21H29IN2O2 |
分子量 |
468.4 g/mol |
IUPAC 名称 |
2-(diphenylcarbamoyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C21H29N2O2.HI/c1-4-23(5-2,6-3)17-18-25-21(24)22(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
FZZZZUCJAZQZGQ-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
规范 SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
同义词 |
AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。






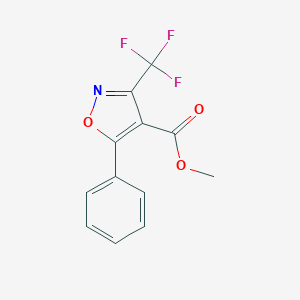

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
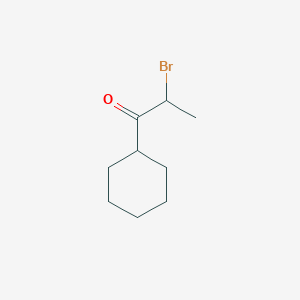


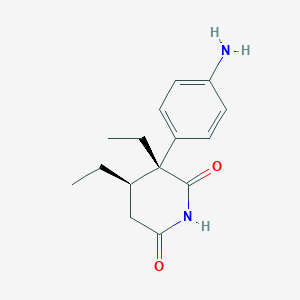
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)
